molecular formula C21H19N5O3 B2661744 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide CAS No. 900008-76-6

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide

Cat. No.: B2661744
CAS No.: 900008-76-6
M. Wt: 389.415
InChI Key: WWKNGSPVSCCDLE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative featuring a 3,4-dimethylphenyl substituent at the 1-position and a 3-methoxybenzamide group at the 5-position. The 3-methoxybenzamide moiety may influence pharmacokinetic properties, such as solubility and binding affinity, while the dimethylphenyl group could enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-13-7-8-16(9-14(13)2)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)15-5-4-6-17(10-15)29-3/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKNGSPVSCCDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. Its unique structural features, including a pyrazolo[3,4-d]pyrimidine core and various substituents, suggest significant pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2}, with a molecular weight of approximately 348.41 g/mol. The structural representation highlights several functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC20H20N4O2
Molecular Weight348.41 g/mol
Structural FeaturesPyrazolo[3,4-d]pyrimidine core with methoxy and dimethylphenyl substituents

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including anticancer properties. This compound has been investigated for its ability to inhibit specific enzyme pathways associated with cancer progression. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as mTORC1 and autophagy.

Case Study: MIA PaCa-2 Cells

In a study focusing on MIA PaCa-2 pancreatic cancer cells, this compound demonstrated submicromolar antiproliferative activity. It was found to reduce mTORC1 activity and enhance autophagy levels, indicating a dual mechanism of action that could be leveraged for therapeutic purposes .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also been explored for its anti-inflammatory properties. Compounds in the pyrazolo[3,4-d]pyrimidine family are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Inhibition of mTORC1 : The compound disrupts mTORC1 signaling, which plays a crucial role in cell growth and proliferation.
  • Modulation of Autophagy : It enhances autophagic processes that can lead to cancer cell death.
  • Cytokine Regulation : The compound may downregulate pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.

In Vitro Studies

Numerous studies have confirmed the efficacy of this compound against various cancer cell lines and its ability to modulate inflammatory responses:

  • Antiproliferative Activity : Demonstrated significant growth inhibition in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).
Cell Line IC50 (µM) Mechanism
MCF70.5mTORC1 inhibition
A5490.8Induction of apoptosis

In Vivo Studies

While in vitro results are promising, further research is needed to validate these findings in vivo. Animal models will provide insights into pharmacokinetics, bioavailability, and overall therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological activity, and mechanistic insights.

Pyrimidine-Based Antiviral Agents

Molecule 186 (5-alkyl-2-(thio)-2,6-(difluorophenylmethyl)-3,4-dihydropyrimidine-4(3H)-one):

  • Key Features: A dihydropyrimidinone core with a 2,6-difluorophenylmethyl substituent.
  • Activity : Exhibited superior anti-HIV activity (EC50 = 40–90 µM) compared to nevirapine, attributed to enhanced binding to reverse transcriptase .
  • Comparison: Unlike the target compound, this analog lacks the pyrazolo[3,4-d]pyrimidinone scaffold but shares a pyrimidine backbone. The fluorinated aryl group likely improves antiviral potency through increased electron-withdrawing effects.

Molecule 187 (4-[(indole-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzene sulfonamide):

  • Key Features : Sulfonamide-linked indole-pyrimidine hybrid.
  • Activity : Inhibited HIV-1/2 replication in MT-4 cells, suggesting dual-target mechanisms .
  • Comparison : The sulfonamide group in 187 contrasts with the 3-methoxybenzamide in the target compound, highlighting divergent pharmacophore strategies for antiviral activity.

Molecule 188 (2-(2,4-dioxopentan-3-ylthio)-dihydro-pyrimidinone):

  • Key Features: Thioether-linked pyrimidinone with a dimethoxyphenyl substituent.
  • Comparison : The dimethoxyphenyl group in 188 parallels the 3,4-dimethylphenyl in the target compound, suggesting shared hydrophobicity-driven binding modes.

Pyrazolo[3,4-d]pyrimidinone Derivatives

Example 53 (4-(4-amino-1-(fluorophenyl-chromen-ethyl)-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide):

  • Key Features : Fluorinated chromenyl and isopropylbenzamide substituents.
  • Activity: Not explicitly reported, but its synthesis (mass: 589.1 M⁺+1) implies optimization for target engagement .
  • Comparison : The fluorophenyl-chromenyl group may enhance cross-talk with kinase or protease targets compared to the simpler dimethylphenyl group in the target compound.

Antimicrobial Pyrimidine Analogs

Compound XI (Thiazolidinone derivative):

  • Key Features: Thiazolidinone ring fused to a tetrabromo-phthalazinone core.
  • Activity : Highest antimicrobial activity among tested analogs, inhibiting both gram-positive and gram-negative bacteria (zone of inhibition: 12–18 mm) .

Compound XII (β-lactam derivative):

  • Key Features: β-lactam ring conjugated to a pyrimidinone scaffold.
  • Activity : Moderate activity against gram-negative bacteria (zone: 8–10 mm) but weak against gram-positive strains .
  • Comparison: The β-lactam moiety in XII enables covalent binding to penicillin-binding proteins, a mechanism absent in the target compound, which relies on non-covalent interactions.

Mechanistic and Substituent Insights

  • Aryl Substituents : Electron-withdrawing groups (e.g., fluorine in Molecules 186 and Example 53) enhance antiviral activity by modulating electronic density and target affinity . The 3,4-dimethylphenyl group in the target compound may prioritize lipophilicity over electronic effects.
  • Amide vs.
  • Bulk and Bioactivity: Bulky substituents (e.g., tetrabromo-phthalazinone in Compound XI) improve antimicrobial breadth but may limit bioavailability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like the target compound?

Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multistep reactions. For example:

  • Step 1: Condensation of 5-amino-pyrazole precursors with formimidate esters or trimethyl orthoformate to form pyrazolo[3,4-d]pyrimidine cores .
  • Step 2: Functionalization via nucleophilic substitution or coupling reactions. describes alkylation using aryl/alkyl halides in dry acetonitrile, while amidation/thiourea formation employs isocyanates in dichloromethane .
  • Step 3: Purification via recrystallization (e.g., acetonitrile) and characterization using IR and <sup>1</sup>H NMR to confirm substituent positions . Key variables include solvent polarity (acetonitrile vs. dichloromethane), temperature (room temperature vs. reflux), and stoichiometry of reagents.
Reaction TypeReagents/ConditionsSolventReference
AlkylationAryl/alkyl halides, dry conditionsAcetonitrile
Urea/Thiourea formationIsocyanates/isothiocyanates, 0–5°CDichloromethane
EsterificationSubstituted benzoyl chlorides, dry benzeneBenzene

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR/IR) for structurally similar analogs?

Methodological Answer: Discrepancies in spectral data often arise from subtle differences in substituent electronic effects or solvent interactions. To address this:

  • Compare experimental <sup>1</sup>H NMR chemical shifts with computational predictions (e.g., DFT-based NMR simulations) .
  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
  • Cross-validate IR carbonyl stretches (1650–1750 cm<sup>-1</sup>) with X-ray crystallography data, where available, to confirm tautomeric forms or hydrogen bonding .

Q. What purification strategies are effective for isolating pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer: Recrystallization is widely used, with solvent selection critical for yield and purity:

  • High-polarity solvents (acetonitrile): Effective for removing unreacted starting materials .
  • Mixed-solvent systems (e.g., ethanol/water): Improve crystal lattice formation for analogs with low solubility .
  • Chromatography: Use silica gel columns with ethyl acetate/hexane gradients for intermediates prone to decomposition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Methodological Answer:

  • Reactivity Prediction: DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify nucleophilic/electrophilic sites. For example, the 4-oxo group in pyrazolo[3,4-d]pyrimidine is highly electrophilic, guiding functionalization strategies .
  • Bioactivity Screening: Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases) assesses binding affinities. Focus on π-π stacking (aromatic rings) and hydrogen bonding (methoxybenzamide group) .
  • Validation: Compare computational results with experimental IC50 values or X-ray co-crystallography data .

Q. What experimental and computational approaches can elucidate the mechanism of side reactions during synthesis?

Methodological Answer:

  • Reaction Monitoring: Use <sup>19</sup>F NMR or LC-MS to detect intermediates in real time, especially for halogenated byproducts .
  • Kinetic Studies: Vary reaction parameters (temperature, concentration) to identify rate-determining steps. For example, shows slower alkylation in dichloromethane vs. acetonitrile due to reduced nucleophilicity .
  • Computational Pathway Analysis: Apply quantum chemical calculations (e.g., Gaussian) to map energy barriers for competing pathways, such as SN2 vs. elimination in alkylation steps .

Q. How can researchers address discrepancies in reported biological activities of structurally related compounds?

Methodological Answer:

  • Standardize Assays: Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds to minimize variability .
  • SAR Analysis: Systematically modify substituents (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) and correlate with activity trends. highlights how fluorine/methoxy substitutions alter pharmacokinetics .
  • Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers or confounding factors (e.g., solvent effects in in vitro assays) .

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